molecular formula C12H9N3O B11890947 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile CAS No. 82114-04-3

4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B11890947
CAS No.: 82114-04-3
M. Wt: 211.22 g/mol
InChI Key: XPRIKNMRRNFONW-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C12H9N3O This compound is characterized by a pyrimidine ring substituted with hydroxy, methyl, phenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-oxo-6-methyl-2-phenylpyrimidine-5-carbonitrile.

    Reduction: Formation of 4-hydroxy-6-methyl-2-phenylpyrimidine-5-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit enzymes involved in DNA synthesis or repair, thereby exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-(4-methylphenyl)-2-phenylpyrimidine-5-carbonitrile
  • 4-Hydroxy-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile

Uniqueness

4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

82114-04-3

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-methyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-8-10(7-13)12(16)15-11(14-8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,15,16)

InChI Key

XPRIKNMRRNFONW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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